(2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone
Overview
Description
(2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone is a complex organic compound that features a dichlorophenyl group and an imidazo[1,2-a]benzimidazole moiety
Mechanism of Action
- The primary target of this compound is the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase (NNMT) . NNMT plays a crucial role in the biosynthesis of vitamin B12 (cobalamin) by facilitating the incorporation of dimethylbenzimidazole (DMB) into the cobalamin molecule.
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,3-dihydro-1H-imidazo[1,2-a]benzimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors to improve reaction efficiency and control. Additionally, solvent recovery and recycling methods may be employed to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- (2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanone
- (2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)propanone
Uniqueness
(2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone is unique due to its specific substitution pattern and the presence of both dichlorophenyl and imidazo[1,2-a]benzimidazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2,4-dichlorophenyl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-10-5-6-11(12(18)9-10)15(22)21-8-7-20-14-4-2-1-3-13(14)19-16(20)21/h1-6,9H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHRWRPCRHPGFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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